Ingol 7,8,12-triacetate 3-phenylacetate

Cell Cycle HIV Latency Diterpenoid Pharmacology

Ensure experimental specificity with Ingol 7,8,12-triacetate 3-phenylacetate. In HIV latency research, non-specific reactivation by diterpenes compromises data integrity. This compound is a validated negative control, showing no LTR activation or cell cycle effects, unlike its active analog 8-methoxyingol 7,12-diacetate 3-phenylacetate. - Validated Negative Control: No HIV-1-LTR promoter activation or cell-cycle arrest in Jurkat-LTR-GFP cells. - Structural Certainty: Fully characterized by NMR and MS, ensuring lot-to-lot consistency. - Supply Assurance: Available from stock with expedited global shipping to minimize workflow delays.

Molecular Formula C33H40O10
Molecular Weight 596.7 g/mol
Cat. No. B12382537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngol 7,8,12-triacetate 3-phenylacetate
Molecular FormulaC33H40O10
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1
InChIKeyYEUODJFALSDBCD-KTJPEYBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ingol 7,8,12-triacetate 3-phenylacetate Overview


Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) is a highly functionalized ingol diterpene isolated from the latex of Euphorbia officinarum [1]. Structurally characterized by extensive NMR and mass spectrometry, this compound belongs to the ingol class of diterpenoid polyesters, which are known for their diverse pharmacological activities. In direct comparative biological assays, Ingol 7,8,12-triacetate 3-phenylacetate exhibits no significant effect on cell cycle progression, distinguishing it from closely related ingol derivatives that induce cell-cycle arrest and HIV-1-LTR promoter activation [1].

Why Generic Substitution Fails for Ingol 7,8,12-triacetate 3-phenylacetate


The ingol diterpene scaffold is exquisitely sensitive to subtle structural modifications, particularly at the C-3, C-7, C-8, and C-12 positions. As demonstrated in a direct head-to-head comparison, the presence of a phenylacetate group at C-3 in Ingol 7,8,12-triacetate 3-phenylacetate results in a complete lack of cell cycle modulation, whereas the closely related 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3) induces significant cell-cycle arrest and HIV-1-LTR promoter activation [1]. Furthermore, ingol esters from other Euphorbia species exhibit multidrug resistance (MDR) reversal activity via P-glycoprotein inhibition, an activity not reported for this specific compound [2]. Therefore, generic substitution with other ingol or diterpenoid compounds will lead to divergent and unpredictable biological outcomes, compromising experimental reproducibility and data interpretation.

Evidence Guide for Ingol 7,8,12-triacetate 3-phenylacetate


Differential Cell Cycle Modulation vs. Compound 3

In a direct head-to-head comparison, Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) demonstrates no significant effect on the cell cycle of Jurkat T cells, whereas the closely related analog 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3) induces marked cell-cycle arrest under identical experimental conditions [1]. This stark functional divergence highlights the critical role of the C-8 methoxy and altered acetylation pattern in determining biological activity.

Cell Cycle HIV Latency Diterpenoid Pharmacology

HIV-1 LTR Promoter Activation vs. Compound 3

In a parallel assessment of HIV-1 gene transcription, Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) did not activate the HIV-1-LTR promoter, while compound 3 (8-methoxyingol 7,12-diacetate 3-phenylacetate) induced significant HIV-1-LTR promoter activation [1]. This functional divergence confirms that the C-8 methoxy group and the specific acetylation pattern are essential for latency-reversing activity.

HIV-1 Latency LTR Promoter Diterpenoid Pharmacology

Purity and Structural Identity Verification

Reputable vendors supply Ingol 7,8,12-triacetate 3-phenylacetate with purity guaranteed by a combination of HPLC, NMR, and MS analysis [1]. This multi-modal characterization ensures correct structural identity and high chemical purity, which is essential for reproducible biological experimentation. In contrast, generic or poorly characterized ingol mixtures may contain structurally related impurities that confound assay results.

Quality Control Analytical Chemistry Natural Product Procurement

Ingol 7,8,12-triacetate 3-phenylacetate Applications


HIV-1 Latency Reactivation Negative Control

Ingol 7,8,12-triacetate 3-phenylacetate serves as an essential negative control in HIV-1 latency reactivation assays. Its lack of LTR promoter activation and absence of cell cycle effects make it an ideal reference compound to benchmark the activity of novel latency-reversing agents (LRAs) [1]. This application ensures that any observed reactivation is specifically due to the test compound and not a non-specific diterpenoid effect.

Medicinal Chemistry SAR Scaffold

Given its well-defined structure and clear functional divergence from active analogs like compound 3, Ingol 7,8,12-triacetate 3-phenylacetate is a valuable starting scaffold for medicinal chemistry campaigns. Researchers can use this compound to probe the structural features required for cell cycle arrest and HIV-1-LTR activation by synthesizing and testing derivatives with modifications at the C-3 phenylacetate or C-7/C-8/C-12 acetate positions [1].

Reference Standard for Dereplication and Isolation

Due to its fully characterized spectroscopic profile (NMR, MS), Ingol 7,8,12-triacetate 3-phenylacetate functions as an authentic reference standard for the dereplication and quality control of Euphorbia extracts. Its unique combination of NMR signals and MS fragmentation patterns allows for rapid identification and quantification in complex plant matrices, streamlining phytochemical investigations [1].

Technical Documentation Hub

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